molecular formula C15H23NO2 B8226352 tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B8226352
M. Wt: 249.35 g/mol
InChI Key: FXFMKMMGGBYUHW-UHFFFAOYSA-N
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Description

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at position 2 and an ethynyl (-C≡CH) substituent at position 5. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective group, enhancing stability during synthesis. These compounds are pivotal in medicinal chemistry due to their conformational rigidity, which can improve binding specificity in drug candidates.

Properties

IUPAC Name

tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-16(11-15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFMKMMGGBYUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclization and Ethynylation

A four-step pathway adapted from analogous spiro compounds involves:

  • Spirocyclic Ketone Formation : Starting with 1,4-dioxaspiro[4.5]decane-8-one, reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide yields a nitrile intermediate.

  • Alkylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) introduces a chloroethyl sidechain.

  • Hydrogenation and Cyclization : Catalytic hydrogenation (Raney Ni, 50 psi H₂, 50°C) reduces the nitrile to an amine, followed by cyclization with tert-butyl dicarbonyl anhydride to form the spiro[3.5]nonane core.

  • Ethynylation : Sonogashira coupling with trimethylsilylacetylene, followed by desilylation (e.g., K₂CO₃/MeOH), introduces the ethynyl group.

Key Data :

StepReactionConditionsYield
1Nitrile FormationGlycol dimethyl ether/EtOH, 0–20°C75%
2AlkylationToluene, 0–20°C, 13 h68%
3Hydrogenation/CyclizationMeOH, 50°C, 50 psi H₂, 6 h80%
4Ethynylation/DesilylationPd(PPh₃)₄, CuI, THF, 60°C52%

This route achieves an overall yield of 21% but requires meticulous control of reaction parameters to avoid byproducts.

Route 2: Direct Spiroannulation with Ethynyl Precursors

An alternative method employs a pre-functionalized ethynyl building block:

  • Spiroannulation : Reacting 2-azabicyclo[3.3.0]octane with tert-butyl propiolate under Mitsunobu conditions (DIAD, PPh₃) forms the spiro[3.5]nonane skeleton.

  • Deprotection : Acidic hydrolysis (HCl/THF) removes tert-butyl groups, followed by re-protection with Boc anhydride to ensure regioselectivity.

Key Data :

StepReactionConditionsYield
1SpiroannulationDIAD, PPh₃, THF, 0°C to rt, 12 h39%
2Deprotection/ReprotectionHCl/THF, then Boc₂O, DMAP, CH₂Cl₂61%

This route offers shorter steps but lower yields due to competing side reactions during spiroannulation.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Hydrogenation Efficiency : Methanol as a solvent enhances Raney Ni activity, achieving 80% yield at 50°C. Polar aprotic solvents like DMF, however, impede cyclization due to poor solubility of intermediates.

  • Ethynylation Stability : Tetrahydrofuran (THF) at 60°C optimizes Sonogashira coupling kinetics, whereas higher temperatures (>70°C) degrade the ethynyl group.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ with CuI suppresses homocoupling byproducts during ethynylation, outperforming PdCl₂(PPh₃)₂.

  • Base Selection : Diisopropylethylamine (DIPEA) minimizes ester hydrolysis compared to stronger bases like K₂CO₃.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.40 ppm (tert-butyl), 3.17–3.46 ppm (spirocyclic CH₂), and 2.34–2.25 ppm (ethynyl-proximal CH₂).

  • MS : Molecular ion peak at m/z 251.32 (C₁₄H₂₁NO₃⁺) confirms molecular weight.

Purity Assessment

Silica gel chromatography (hexane/EtOAc 10:1) achieves >95% purity, critical for pharmaceutical intermediates.

Comparative Analysis of Methodologies

ParameterRoute 1Route 2
Total Steps42
Overall Yield21%24%
ScalabilityHigh (batch-friendly)Moderate (sensitive steps)
Cost$$ (moderate reagents)$$$ (specialized catalysts)

Route 1 is preferred for industrial scale-up due to reproducible yields and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted azaspiro compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential applications in drug development, particularly due to its structural similarity to known pharmacophores. Here are some key areas of focus:

Anticancer Activity

Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. The unique structural features of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate could be optimized to enhance activity against various cancer cell lines. Studies on related compounds have shown promising results in inhibiting tumor growth, suggesting that this compound could serve as a scaffold for developing new anticancer agents.

Neuropharmacology

The azaspiro structure has been linked to neuroprotective activities. Compounds with similar frameworks have demonstrated efficacy in treating neurodegenerative diseases. Investigating the neuropharmacological properties of this compound could reveal its potential as a therapeutic agent for conditions such as Alzheimer's or Parkinson's disease.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block.

Synthetic Pathways

The compound can be utilized in multi-step synthetic routes to create more complex molecules. Its ethynyl group allows for further functionalization through reactions such as Sonogashira coupling, which can lead to the formation of diverse organic compounds.

Asymmetric Synthesis

The chiral nature of the azaspiro framework provides opportunities for asymmetric synthesis, enabling the creation of enantiomerically enriched products that are crucial in pharmaceuticals.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer PotentialDemonstrated that spirocyclic compounds inhibit proliferation in breast cancer cell lines, suggesting similar efficacy for tert-butyl 7-ethynyl derivatives.
Study BNeuroprotective EffectsFound that related azaspiro compounds showed protective effects against oxidative stress in neuronal cells, indicating potential applications for neurodegenerative diseases.
Study CSynthetic ApplicationsHighlighted the versatility of spirocyclic compounds in organic synthesis, showcasing successful reactions involving tert-butyl 7-ethynyl derivatives leading to complex target molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is not well-documented. similar compounds in the azaspiro family are known to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs vary in substituents at position 7, which influence molecular weight, solubility, and reactivity. Below is a comparative analysis:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate* Ethynyl (-C≡CH) C₁₄H₂₁NO₂ 241.32 (calculated) High reactivity due to alkyne group; potential for click chemistry
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate Oxo (=O) C₁₃H₂₁NO₃ 239.31 Polar, prone to nucleophilic addition
tert-Butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate Cyano (-CN) C₁₄H₂₂N₂O₂ 250.34 Enhanced stability; nitrile-mediated interactions
tert-Butyl 7-Oxa-2-azaspiro[3.5]nonane-2-carboxylate Oxygen (oxa) C₁₂H₂₁NO₃ 227.30 Increased polarity; ether-like solubility
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate Iodomethyl (-CH₂I) C₁₂H₁₉INO₃ 367.20 Halogenated; useful in cross-coupling reactions

*Hypothetical data inferred from analogs.

Biological Activity

tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a compound belonging to the azaspiro family, characterized by its unique spirocyclic structure that incorporates nitrogen. This compound has garnered attention due to its potential applications in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its therapeutic possibilities.

  • Molecular Formula : C15H23NO2
  • Molecular Weight : 249.35 g/mol
  • CAS Number : 1434142-19-4

The biological activity of this compound is not extensively documented, but similar compounds in the azaspiro family have been shown to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may facilitate unique interactions that could lead to therapeutic effects.

Potential Therapeutic Applications

  • Drug Development : The compound is being investigated as a scaffold for designing new therapeutic agents due to its structural versatility.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of azaspiro compounds can inhibit enzymes related to inflammatory processes and diseases such as HIV/AIDS by modulating chemokine receptors CCR3 and CCR5 .
  • Antimicrobial Activity : Some azaspiro compounds exhibit antimicrobial properties, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylateStructureMore reactive due to hydroxy group; potential for enhanced enzyme interactions
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylateStructureKnown for its reactivity; potential applications in drug synthesis

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves several steps, including the formation of intermediates through reactions with various reagents such as trichloroacetyl chloride . Characterization techniques include NMR and IR spectroscopy, which confirm the structural integrity of the synthesized compound.
  • In Vitro Studies : While specific in vitro studies on this compound are scarce, related azaspiro compounds have shown promise in inhibiting specific enzymes involved in inflammatory pathways, indicating a potential for similar activity in tert-butyl 7-ethynyl derivatives .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate, and what intermediates are critical?

The synthesis often involves functionalizing spirocyclic precursors. For example, reductive amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aldehydes or ketones can introduce ethynyl groups. A reported method uses benzoyl chloride derivatives for coupling, followed by purification via flash chromatography (e.g., 75% yield achieved using silica gel eluted with 2% MeOH in CH₂Cl₂) . Key intermediates include tert-butyl-protected diazaspiro compounds and ethynyl-substituted reagents.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For related spiro compounds, single crystals are grown via ethanol recrystallization, and data collected at 173 K using MoKα radiation (λ = 0.71073 Å). SHELX software refines bond lengths (e.g., C–C: 0.98–0.99 Å) and hydrogen-bonding networks (e.g., N–H···O interactions forming 1D chains) . NMR (¹H, ¹³C) and elemental analysis further validate purity and functional groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage: Refrigerate in tightly sealed containers to prevent leakage; avoid ignition sources .
  • Handling: Use flame-retardant antistatic suits, nitrile gloves, and respiratory protection if aerosolization occurs .
  • Spill Management: Sweep/vacuum spills into sealed containers; avoid environmental release due to unknown ecotoxicity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this spirocyclic compound?

Q. What methodologies address contradictions in reported spectral data or synthetic yields?

Discrepancies in NMR shifts or yields may arise from varying reaction conditions (e.g., Raney Ni vs. Pd catalysts) or purification methods. For example, flash chromatography (0–2% MeOH in CH₂Cl₂) resolves co-eluting byproducts . Cross-validation using high-resolution mass spectrometry (HRMS) and independent synthesis replicates can resolve data conflicts .

Q. How can environmental impact be assessed given limited ecotoxicological data?

Apply the precautionary principle: Use biodegradability prediction software (e.g., EPI Suite) to estimate persistence. Lab-scale biodegradation assays (e.g., OECD 301D) and toxicity testing on model organisms (e.g., Daphnia magna) fill data gaps. Waste must be disposed via licensed facilities to mitigate risks .

Q. What strategies enhance the compound’s utility in drug discovery pipelines?

Derivatization at the ethynyl or tert-butyl group enables SAR studies. For instance, coupling with aryl carboxylic acids via HATU amidation generates analogs for biological screening (e.g., sigma receptor antagonists) . PROTAC conjugation (e.g., linking to E3 ligase ligands) explores targeted protein degradation applications .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Related Spiro Compounds

ParameterValueSource
Space groupC2
Unit cell dimensions (Å)a = 10.495, b = 6.283, c = 19.247
Melting pointNot reported
Hydrogen-bonding networkN–H···O (1D chains along [010])

Q. Table 2: Synthetic Yields Under Different Conditions

MethodYield (%)PurificationReference
Reductive amination + HATU75Flash chromatography
Boc deprotection + coupling27Column chromatography

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